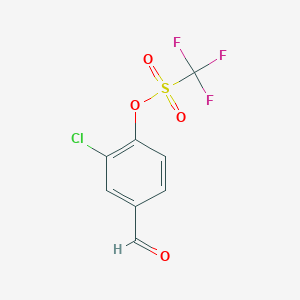

2-Chloro-4-formylphenyl trifluoromethanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Chloro-4-formylphenyl trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic anhydride with 3-chloro-4-hydroxybenzaldehyde . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

2-Chloro-4-formylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and formyl groups.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.

Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-chloro-4-formylphenyl trifluoromethanesulfonate is its role as an electrophile in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The compound can react with boronic acids to yield biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated that using this compound in conjunction with various N-heterocyclic carbene ligands provided selective outcomes in the Suzuki coupling process, showcasing its effectiveness in producing desired products under mild conditions .

1.2. Synthesis of Fluorinated Compounds

The trifluoromethanesulfonate group enhances the reactivity of the compound, making it suitable for fluorination reactions. The introduction of fluorine into organic molecules often alters their biological activity, making this compound valuable for developing new pharmaceuticals.

Data Table: Fluorination Reagents and Their Applications

| Reagent | Application | Remarks |

|---|---|---|

| This compound | Synthesis of fluorinated biaryls | Enhances reactivity |

| Triflic anhydride | General fluorination | Commonly used |

| Fluorinated building blocks | Drug development | Alters pharmacokinetics |

Biological Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to cell growth inhibition.

Case Study:

In vitro studies revealed that compounds derived from this compound induced apoptosis in breast cancer cells, with IC50 values indicating potent activity . The mechanism involves activation of caspases, which are critical for programmed cell death.

Material Science Applications

3.1. Development of Functional Materials

The compound has potential applications in the development of advanced materials due to its unique chemical properties. It can be utilized to create functional polymers and coatings that require specific chemical functionalities.

Data Table: Functional Materials Derived from this compound

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Functional Polymers | Coatings for electronics | Improved durability |

| Biocompatible Materials | Medical devices | Enhanced compatibility |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-formylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

2-Chloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds such as:

4-Formylphenyl trifluoromethanesulfonate: Lacks the chloro group, which affects its reactivity and applications.

2-Chloro-4-methylphenyl trifluoromethanesulfonate: Contains a methyl group instead of a formyl group, leading to different chemical properties and uses.

These comparisons highlight the unique reactivity and versatility of this compound in various scientific and industrial applications.

Actividad Biológica

2-Chloro-4-formylphenyl trifluoromethanesulfonate (CAS No. 188112-72-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a trifluoromethanesulfonate moiety, which contribute to its reactivity and biological properties. The compound is primarily studied for its interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis. Research indicates that this compound may act as an inhibitor of specific kinases, which are crucial in cancer cell survival and proliferation.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on protein kinases, particularly CK2 (casein kinase 2), which is implicated in various cancers due to its role in promoting cell survival and proliferation. The inhibition of CK2 can lead to apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies .

Biological Activity in Cancer Research

Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. The compound has been shown to induce apoptosis through multiple pathways, including the activation of caspases and modulation of stress kinase pathways such as JNK and p38 MAPK .

Case Studies

- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (e.g., MDA-MB231) and lung cancer cell lines (e.g., A549). The compound's mechanism involves inducing cell cycle arrest and apoptosis, characterized by increased DEVDase activity, indicative of caspase activation .

- Immunomodulatory Effects : The compound has also been investigated for its role as an immunomodulator. It has shown potential in treating autoimmune diseases by modulating the S1P receptor activity, which is associated with various inflammatory conditions .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

(2-chloro-4-formylphenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O4S/c9-6-3-5(4-13)1-2-7(6)16-17(14,15)8(10,11)12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKQCFPEKNHWQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.